molecular formula C16H12N2O3 B2938861 4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 924020-62-2

4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Cat. No.: B2938861
CAS No.: 924020-62-2
M. Wt: 280.283
InChI Key: KURXZGZYBDHSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a heterocyclic compound that features an oxadiazole ring fused with a benzoic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methylbenzhydrazide with benzoic acid derivatives under acidic conditions to form the oxadiazole ring . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
  • 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
  • 4-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Uniqueness

4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-4-2-3-5-13(10)15-18-17-14(21-15)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURXZGZYBDHSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.